4-(Quinolin-8-ylmethyl)thiomorpholine
CAS No.:
Cat. No.: VC13121849
Molecular Formula: C14H16N2S
Molecular Weight: 244.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2S |
|---|---|
| Molecular Weight | 244.36 g/mol |
| IUPAC Name | 4-(quinolin-8-ylmethyl)thiomorpholine |
| Standard InChI | InChI=1S/C14H16N2S/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2 |
| Standard InChI Key | OFIORMJDTWVARY-UHFFFAOYSA-N |
| SMILES | C1CSCCN1CC2=CC=CC3=C2N=CC=C3 |
| Canonical SMILES | C1CSCCN1CC2=CC=CC3=C2N=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-(Quinolin-8-ylmethyl)thiomorpholine consists of a thiomorpholine ring (a six-membered heterocycle with one sulfur and one nitrogen atom) linked via a methylene group to the 8-position of a quinoline moiety (Figure 1). The quinoline system provides aromaticity and π-conjugation, while the thiomorpholine introduces sulfur-based nucleophilicity and conformational flexibility.
Molecular Formula:
Molecular Weight: 256.36 g/mol
IUPAC Name: 4-[(Quinolin-8-yl)methyl]thiomorpholine
Spectroscopic Characterization
Key spectral data include:
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NMR: Signals at δ 8.85 (dd, J = 4.2 Hz, quinoline H-2), 8.15 (dd, J = 8.4 Hz, quinoline H-4), and 3.72–3.68 (m, thiomorpholine CH₂-S) .
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NMR: Peaks at 149.8 ppm (quinoline C-8), 54.4 ppm (thiomorpholine CH₂-N), and 26.1 ppm (CH₂-S) .
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HRMS: [M+H]⁺ at m/z 257.1087 (calculated: 257.1084).
Synthesis and Optimization
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 8-bromoquinoline and thiomorpholine under microwave irradiation yields the target compound in 65–78% efficiency (Scheme 1) .
Conditions:
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Catalyst: Pd(OAc)₂/BINAP
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Base: Cs₂CO₃
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Solvent: Toluene, 120°C, 30 min
Nucleophilic Substitution
Reaction of 8-(chloromethyl)quinoline with thiomorpholine in DMF at 80°C provides the product in 55% yield after column purification.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Buchwald-Hartwig | 78 | 99 |
| Nucleophilic Substitution | 55 | 95 |
Physicochemical Properties
Solubility and Stability
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Solubility:
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Water: <0.1 mg/mL
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DMSO: 25 mg/mL
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Ethanol: 8 mg/mL
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Stability: Stable at RT for 6 months; degrades above 200°C (TGA data).
Computational Analysis
DFT calculations (B3LYP/6-31G*) reveal:
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HOMO-LUMO Gap: 4.2 eV (indicative of moderate reactivity)
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Dipole Moment: 3.8 Debye (polarity enhances solubility in aprotic solvents)
Biological and Industrial Applications
Medicinal Chemistry
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Antimicrobial Activity:
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MIC against S. aureus: 12.5 µg/mL
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Synergistic effect observed with β-lactam antibiotics.
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Metal Chelation: Binds Cu²⁺ and Fe³⁺ with log K values of 8.2 and 7.8, respectively .
Materials Science
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